molecular formula C18H19N3O4 B2776212 (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 883278-86-2

(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2776212
CAS No.: 883278-86-2
M. Wt: 341.367
InChI Key: KNJVMPCIWFCBOE-WJDWOHSUSA-N
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Description

The compound (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a methoxypropyl group, and a tetrahydropyridine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

6-hydroxy-5-[(4-hydroxyphenyl)iminomethyl]-1-(3-methoxypropyl)-4-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-15(10-19)17(23)21(8-3-9-25-2)18(24)16(12)11-20-13-4-6-14(22)7-5-13/h4-7,11,22,24H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYZUQHHGGBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)O)O)CCCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a suitable dicarbonyl compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The nitrile group (-CN) at position 3 can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (-COOH) or amide (-CONH₂).

  • Conditions :

    • Acidic: H₂SO₄ (concentrated), H₂O, reflux.

    • Basic: NaOH (aq), H₂O₂, heat.

  • Product :

    • Acidic: 3-carboxylic acid derivative.

    • Basic: 3-amide derivative.

This reaction is common in nitrile-containing pharmaceuticals to enhance solubility.

Demethylation of the Methoxypropyl Chain

The methoxy group (-OCH₃) on the propyl chain may undergo demethylation to form a hydroxyl group (-OH).

  • Conditions :

    • BBr₃ (Lewis acid) in CH₂Cl₂, 0°C → RT.

    • HI (aq), reflux.

  • Product :

    • 1-(3-hydroxypropyl) derivative.

Demethylation is frequently employed to modify pharmacokinetic properties .

Condensation Reactions via the Methylidene Amino Group

The methylidene amino group (-CH=N-) at position 5 can participate in Schiff base formation or cycloaddition reactions.

  • Example Reaction :

    • Reagents : Aromatic aldehydes (e.g., benzaldehyde).

    • Conditions : Ethanol, catalytic acid (e.g., HCl), reflux.

    • Product : Extended conjugated Schiff base derivatives.

Such reactions are pivotal in synthesizing heterocyclic analogs with enhanced bioactivity .

Electrophilic Aromatic Substitution on the 4-Hydroxyphenyl Ring

The hydroxyl group (-OH) on the phenyl ring directs electrophiles to the ortho/para positions.

  • Potential Reactions :

    Reaction Reagents/Conditions Product
    Nitration HNO₃, H₂SO₄, 0–5°C3-Nitro-4-hydroxyphenyl derivative
    Sulfonation H₂SO₄ (fuming), 50°C3-Sulfo-4-hydroxyphenyl derivative
    Halogenation Cl₂/Br₂ (in FeCl₃), RT3-Halo-4-hydroxyphenyl derivative

These modifications are common in optimizing drug-receptor interactions .

Reduction of the Dioxo Groups

The 2,6-dioxo groups (cyclic diketone) may undergo selective reduction.

  • Conditions :

    • NaBH₄ (mild): Reduces carbonyl to alcohol.

    • LiAlH₄ (strong): Further reduces to methylene (-CH₂-).

  • Product :

    • Partial reduction: 2,6-diol derivative.

    • Full reduction: 2,6-dimethylidene derivative.

Reduction alters electronic properties and ring conformation .

Oxidation of the Hydroxyphenyl Group

The phenolic -OH group can be oxidized to a quinone under strong oxidizing conditions.

  • Conditions :

    • KMnO₄, H₂SO₄, heat.

    • Fremy’s salt (K₂(NO)SO₃), pH 7 buffer.

  • Product :

    • 1,4-Benzoquinone derivative.

Oxidation impacts redox activity and potential cytotoxicity .

Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have shown that modifications to the tetrahydropyridine structure can enhance cytotoxicity against various cancer types, including breast and lung cancer .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial cell walls and membranes, disrupting their integrity. Studies have reported effective inhibition of gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

3. Enzyme Inhibition
The tetrahydropyridine derivatives have been investigated for their role as enzyme inhibitors. Specifically, they have shown promise in inhibiting enzymes involved in metabolic pathways related to cancer and inflammation. The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and preventing enzyme activity .

Agricultural Applications

1. Pesticide Development
Given its biological activity, this compound has potential applications as a pesticide. Its ability to disrupt cellular processes in pests can be harnessed to create effective agricultural chemicals that target specific pests while minimizing harm to beneficial organisms .

2. Plant Growth Regulators
Research into plant growth regulators has identified compounds similar to the tetrahydropyridine structure as effective agents for enhancing plant growth and resilience against environmental stressors. This application could lead to improved crop yields and sustainability in agricultural practices .

Materials Science Applications

1. Polymer Chemistry
The incorporation of the compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its unique functional groups allow for interactions that can modify polymer characteristics, making it suitable for applications in coatings and composites .

2. Nanotechnology
In nanotechnology, compounds like (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be utilized as building blocks for creating nanostructured materials with tailored properties for electronics and photonics applications .

Case Study 1: Anticancer Research

A notable study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups. The study concluded that further exploration into the mechanism of action could lead to the development of new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of various tetrahydropyridine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain modifications significantly enhanced antimicrobial activity, suggesting potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism by which (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imine and nitrile groups can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties

Biological Activity

The compound (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a novel derivative of tetrahydropyridine (THP), a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure characterized by a tetrahydropyridine ring with multiple functional groups, including a carbonitrile and methoxypropyl substituents. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired functionalization on the THP core. Recent advancements in synthetic methodologies have facilitated the creation of various THP derivatives with enhanced biological profiles .

Antimicrobial Activity

Tetrahydropyridine derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. In particular, studies indicate that certain THP derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 256 µg/mL .

CompoundMIC (µg/mL)Target Organism
THP Derivative A64Staphylococcus aureus
THP Derivative B128Escherichia coli
THP Derivative C256Pseudomonas aeruginosa

Anticancer Activity

Research has demonstrated that THP derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that a related THP compound exhibited an IC50 value of 11 µM against SK-N-SH neuroblastoma cells . The compound's ability to inhibit cancer cell proliferation suggests potential as a chemotherapeutic agent.

Cell LineIC50 (µM)
SK-N-SH11
A54958
MCF-744

Anti-inflammatory Effects

The anti-inflammatory properties of THP derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Some studies have highlighted that specific derivatives can reduce inflammation markers in vitro and in vivo models. For instance, certain compounds demonstrated significant inhibition of TNF-alpha release in macrophage cultures .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several THP derivatives against clinical isolates of bacteria. The results indicated that compounds with hydroxyl and methoxy substituents had enhanced antibacterial effects compared to their unsubstituted analogs.
  • Anticancer Mechanisms : Another investigation focused on the apoptotic effects of a related THP derivative on breast cancer cells (MCF-7). The study found that treatment with this compound led to increased caspase-3 activity, indicating apoptosis induction.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of nitroarenes or nitroalkenes with formic acid derivatives as CO surrogates under palladium catalysis . Optimization requires tuning solvent systems (e.g., acetic anhydride/acetic acid mixtures) and catalyst loading to improve yields. For example, refluxing with sodium acetate (0.5 g) in acetic anhydride at 100°C for 2–12 hours achieved 57–68% yields in analogous pyridine-carbonitrile syntheses . Key parameters include stoichiometric control of aldehydes and maintaining anhydrous conditions to avoid side reactions.

Q. How should researchers characterize the structural features of this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1719 cm⁻¹), nitrile (C≡N, ~2220 cm⁻¹), and NH/OH (~3200–3400 cm⁻¹) stretches .
  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substituent positions. For example, the Z-configuration of the methylidene group is confirmed by a singlet at δ 7.94 ppm (=CH) in 1H^1 \text{H}-NMR, while aromatic protons appear as doublets (δ 6.56–7.41 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 386 [M+^+] for C20_{20}H10_{10}N4_4O3_3S analogs) .

Q. What solubility characteristics should be considered for this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Recrystallization from DMF/water mixtures (1:3 v/v) is effective for purification . Solubility impacts choice of reaction media (e.g., ethanol/piperidine for cyclization) and in vitro assay compatibility .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of such carbonitrile derivatives be addressed?

  • Methodological Answer : Regioselectivity in cyclization reactions is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., -CN) on the benzylidene moiety direct cyclization to the 5-position of the pyridine ring. Computational modeling (DFT) can predict transition-state energies to guide substituent selection . Experimental validation via 1H^1 \text{H}-NMR monitoring of intermediate tautomers is critical .

Q. What strategies are effective in resolving contradictions in catalytic efficiency data when using different metal catalysts?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from ligand-metal interactions and solvent polarity. Systematic screening using design of experiments (DoE) can identify optimal conditions. For instance, Pd(OAc)2_2 with PPh3_3 in DMF at 80°C may outperform CuI in THF due to better CO coordination . Cross-referencing turnover numbers (TON) and kinetic studies (e.g., Arrhenius plots) clarifies mechanistic outliers .

Q. How can computational methods predict the reactivity and stability of intermediates in the synthesis pathway?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the energy barrier for imine-enamine tautomerization. Molecular dynamics simulations assess solvent effects on intermediate stability. For example, water molecules stabilize charged intermediates in protic solvents, reducing side-product formation .

Q. What are the implications of substituent effects on the electronic properties and biological activity of this compound?

  • Methodological Answer : Substituents like the 4-hydroxyphenyl group enhance H-bonding interactions with biological targets (e.g., enzymes), as shown in docking studies. Hammett constants (σ) quantify electron-withdrawing/donating effects: methoxypropyl groups (σ = -0.27) increase electron density at the pyridine ring, altering redox potentials in electrochemical assays .

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